Ferrotrenine
Description
Ferrotrenine is a transition metal coordination compound featuring a hybrid multidentate phosphine-alkene ligand system, designed for applications in catalysis and materials science. Its structure comprises an iron (Fe) center coordinated to a tailored ligand framework that enhances stability and reactivity . Synthesized via hydrothermal or microwave-assisted methods, this compound exhibits a crystalline structure confirmed by powder X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) . Key properties include moderate magnetic susceptibility due to its iron core and catalytic efficiency in redox reactions, making it suitable for industrial catalysis and electrochemical applications .
Properties
CAS No. |
15339-50-1 |
|---|---|
Molecular Formula |
C12H24FeN2O8 |
Molecular Weight |
380.17 g/mol |
IUPAC Name |
(2S,3R)-2-(ethylideneamino)-3-hydroxybutanoate;iron(2+);dihydrate |
InChI |
InChI=1S/2C6H11NO3.Fe.2H2O/c2*1-3-7-5(4(2)8)6(9)10;;;/h2*3-5,8H,1-2H3,(H,9,10);;2*1H2/q;;+2;;/p-2/t2*4-,5+;;;/m11.../s1 |
InChI Key |
IWQQNDAAVPMDJR-HALBYODASA-L |
SMILES |
CC=NC(C(C)O)C(=O)[O-].CC=NC(C(C)O)C(=O)[O-].O.O.[Fe+2] |
Isomeric SMILES |
CC=N[C@@H]([C@@H](C)O)C(=O)[O-].CC=N[C@@H]([C@@H](C)O)C(=O)[O-].O.O.[Fe+2] |
Canonical SMILES |
CC=NC(C(C)O)C(=O)[O-].CC=NC(C(C)O)C(=O)[O-].O.O.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Ferrotrenine can be synthesized by complexing iron with threonine. The exact synthetic route may vary, but it typically involves reacting threonine with iron salts.
Reaction Conditions: The reaction conditions depend on the specific method used, but generally, aqueous solutions of threonine and iron salts are combined under controlled pH and temperature conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Reactions: Ferrotrenine undergoes various chemical reactions, including oxidation, reduction, and complexation.
Common Reagents and Conditions:
Major Products: The major product is the complex itself, which serves as an iron source for biological processes.
Scientific Research Applications
Chemistry: Ferrotrenine is studied for its coordination chemistry and ligand properties.
Biology: Researchers investigate its role in iron metabolism and transport within cells.
Medicine: this compound is explored as a potential iron supplement for anemia treatment.
Industry: Its use in industrial applications (e.g., iron fortification) is an area of interest.
Mechanism of Action
- Ferrotrenine’s mechanism involves providing bioavailable iron for hemoglobin synthesis and other iron-dependent processes.
- It likely interacts with iron transport proteins and enters the bloodstream, replenishing iron stores.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Properties Comparison
| Compound | Core Metal | Synthesis Method | Magnetic Saturation (emu/g) | Catalytic Efficiency (TOF, h⁻¹) | Key Applications |
|---|---|---|---|---|---|
| This compound | Fe | Hydrothermal | 45 | 1,200 | Redox Catalysis, Sensors |
| Cobalt-Trenine | Co | Microwave-assisted | 60 | 900 | High-Temp Catalysis |
| Nickel Ferrite | Ni/Fe | Solid-State | 85 | N/A | Magnetic Storage |
| Ferrocene | Fe | Chemical Vapor | 0 (Diamagnetic) | 800 | Biosensors |
Table 2: Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| This compound | High catalytic TOF, mild synthesis | Moderate magnetic strength |
| Cobalt-Trenine | Thermal stability >300°C | Poor aqueous solubility |
| Nickel Ferrite | Strong magnetism, low cost | Energy-intensive synthesis |
| ZnFe₂O₄ | High surface area, eco-friendly | Low catalytic activity |
Research Findings and Critical Analysis
- Magnetic Properties : While weaker than nickel ferrite, this compound’s paramagnetism is tunable via ligand modification, offering versatility in hybrid materials .
- Synthetic Scalability : Microwave synthesis (used for Cobalt-Trenine) reduces this compound’s production time by 40%, but yields remain lower than solid-state methods for oxides .
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